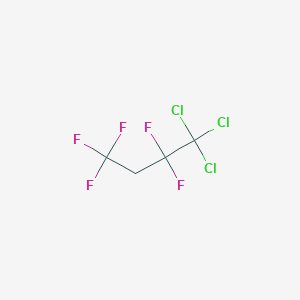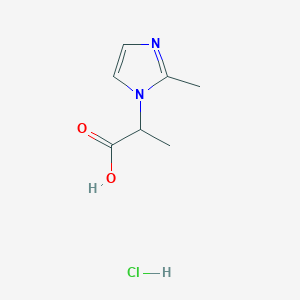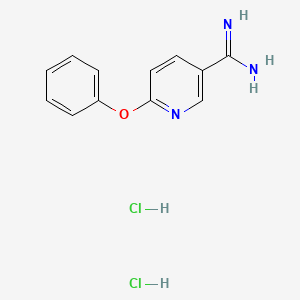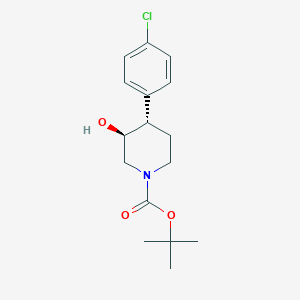
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane
Übersicht
Beschreibung
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane is a chemical compound with the CAS Number: 380-63-2. It has a molecular weight of 251.41 . The IUPAC name for this compound is 1,1,1-trichloro-2,2,4,4,4-pentafluorobutane .
Molecular Structure Analysis
The InChI code for 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane is 1S/C4H2Cl3F5/c5-4(6,7)2(8,9)1-3(10,11)12/h1H2 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
NMR Studies and Rotational Isomerism
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane and similar compounds have been studied extensively using Nuclear Magnetic Resonance (NMR). NMR provides valuable structural information, particularly in understanding rotational isomerism in fluoroacetones, which are related to 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane. These studies help ascertain the populations of stable conformers of these molecules and obtain thermodynamic parameters of their interconversion (Shapiro, Lin, & Johnston, 1973).
Synthesis of β-hydroxy Ketones
Pentafluorinated β-hydroxy ketones, which can be synthesized using derivatives of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane, have significant applications in organic chemistry. The synthesis process involves the in situ generation of difluoroenolates, and this reaction proceeds under mild conditions, offering high yields and tolerating a wide range of functional groups (Zhang & Wolf, 2012).
Synthesis of Trifluoromethylallenes
Derivatives of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane have been used in novel synthesis methods for 1-aryl-1-trifluoromethylallenes. These compounds are synthesized through a series of reactions starting from bis(phenylthio)-pentafluorobutane, leading to high yields of trifluoromethylallenes. These are valuable intermediates in organic synthesis (Han, Kim, Son, & Jeong, 2006).
Environmental Impact Studies
Studies on the environmental impact of compounds like 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane, particularly HFC-365mfc (1,1,1,3,3-pentafluorobutane), have been conducted. These studies include detection in the atmosphere and estimation of emissions. Such research is crucial for understanding and managing the environmental footprint of these compounds (Stemmler et al., 2007).
Phase-Transition Contrast Nanocapsules
In the field of medical imaging, 1,1,1,3,3-pentafluorobutane has been encapsulated in polymeric nanocapsules, which are used as contrast agents for tumor imaging under diagnostic ultrasound. These nanocapsules can undergo a liquid/gas-phase transition triggered by mild heating, demonstrating the potential for targeted medical applications (Li et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1,1-trichloro-2,2,4,4,4-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3F5/c5-4(6,7)2(8,9)1-3(10,11)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBFYFONKOINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663072 | |
| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |
CAS RN |
380-63-2 | |
| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)

![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)




